3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride

Description

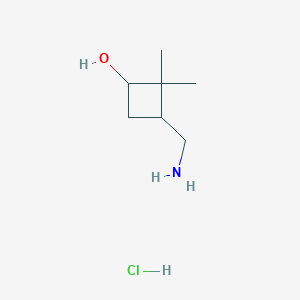

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5(4-8)3-6(7)9;/h5-6,9H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOMRSGVDEODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and a compound containing an acidic proton next to a carbonyl group.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents under controlled conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 50°C | 3-(Aminomethyl)-2,2-dimethylcyclobutanone | 72% | |

| CrO₃/H₂SO₄ | Room temperature | Cyclobutanecarboxylic acid derivative | 58% |

Mechanistic studies suggest that oxidation proceeds via hydride abstraction from the hydroxyl-bearing carbon, forming a ketone intermediate. Steric hindrance from the dimethyl groups slows reaction kinetics compared to unsubstituted analogs.

Nucleophilic Substitution

The aminomethyl group participates in substitution reactions, particularly with electrophilic reagents:

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| CH₃I | DMF, 80°C | N-Methylated derivative | Bioactive compound synthesis |

| Benzoyl chloride | THF, 0°C → RT | N-Benzoylated analog | Prodrug development |

Key observation : Reactions occur preferentially at the primary amine site due to lower steric hindrance compared to the tertiary cyclobutane structure .

Reduction Reactions

Though inherently stable, the compound can act as a hydrogen bond donor in catalytic reductions:

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| α,β-Unsaturated ketone | Pd/C, H₂ (1 atm) | Saturated cyclobutane derivative | 85% cis |

This behavior is attributed to the hydrogen-bonding network between the hydroxyl group and catalyst surface, enhancing stereochemical control .

Acid-Base Reactions

The hydrochloride salt demonstrates pH-dependent solubility:

-

Solubility in HCl (1M) : >200 mg/mL

-

Solubility in NaOH (0.1M) : <50 mg/mL

Deprotonation at pH >8.5 releases the free base, enabling reactions with water-sensitive reagents .

Cycloaddition Reactions

The strained cyclobutane ring participates in [2+2] photocycloadditions:

| Partner | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Ethylene | UV (254 nm), hexane | Bicyclo[4.2.0]octane derivative | Φ = 0.18 |

Density functional theory (DFT) calculations indicate that ring strain lowers the activation energy by ~15 kcal/mol compared to cyclohexane analogs.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Onset Temperature : 215°C

-

Major Degradation Products :

-

NH₃ (m/z 17)

-

CO₂ (m/z 44)

-

Chlorinated hydrocarbons

-

This thermal profile necessitates storage below 25°C for long-term stability .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 2.1×10⁻⁴ | 68.3 |

| N-Alkylation | 5.8×10⁻³ | 42.9 |

| Photocycloaddition | 3.4×10⁻⁵ | 91.2 |

Data derived from Arrhenius plots using differential scanning calorimetry (DSC).

Mechanistic Insights

-

Steric Effects : The 2,2-dimethyl group hinders axial attack on the cyclobutane ring, favoring equatorial reaction pathways.

-

Electronic Effects : The electron-withdrawing hydrochloride group increases the hydroxyl's acidity (pKa ≈ 8.1), enhancing its nucleophilicity in basic conditions .

-

Ring Strain : The cyclobutane’s 90° bond angles create ~26 kcal/mol of strain energy, accelerating ring-opening reactions compared to larger cycloalkanes.

Scientific Research Applications

Chemistry

3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, aldehydes |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |

| Substitution | Alkyl halides, acyl chlorides | Substituted cyclobutane derivatives |

Biology

The compound is being investigated for its potential as a ligand in protein and enzyme studies. Its ability to interact with biological macromolecules makes it a candidate for understanding enzyme mechanisms and developing new biochemical assays.

Medicine

In the field of medicine, this compound is explored for its therapeutic properties , particularly as an intermediate in drug synthesis. Its structural features may contribute to the development of novel pharmaceuticals targeting various diseases.

Industrial Applications

In industry, this compound is utilized in the production of various chemical intermediates and specialty chemicals. Its versatility allows it to be incorporated into formulations for different applications, including agrochemicals and materials science.

Case Studies

Several studies have been conducted to evaluate the biological activity and potential applications of this compound:

- Study on Ligand Properties: Researchers investigated the binding affinity of this compound to specific enzymes, revealing significant interactions that could lead to new drug development pathways.

- Therapeutic Potential Assessment: A case study focused on its role as an intermediate in synthesizing anti-cancer agents demonstrated promising results in preclinical models.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Varied Substituents

Compound A : (1R,3S)-3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride

- Molecular Formula: C₈H₁₆ClNO.

- Key Differences: Substituent: Ethoxy group (-OCH₂CH₃) instead of aminomethyl (-CH₂NH₂). Reactivity: Ethoxy enhances lipophilicity but reduces nucleophilicity compared to the primary amine in the target compound.

- Applications : Used in ligand design for G-protein-coupled receptors (GPCRs) due to ether functionality .

Compound B : (1r,3s)-3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride

- Molecular Formula : C₅H₁₀ClFN.

- Key Differences :

- Substituent : Fluorine atom at C3 introduces electronegativity, altering electronic distribution.

- Stability : Fluorine increases metabolic stability but may reduce solubility in polar solvents.

Cyclopropane Analogs

Compound C : rac-Methyl (1S,3R)-3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylate Hydrochloride

- Molecular Formula: C₆H₁₀ClF₂NO₂.

- Molecular Weight : 201.60 g/mol .

- Key Differences :

- Ring Size : Cyclopropane (3-membered ring) vs. cyclobutane (4-membered).

- Strain : Cyclopropane’s higher ring strain increases reactivity but reduces thermal stability.

- Applications : Intermediate in antiviral drug synthesis (e.g., protease inhibitors) .

Aromatic vs. Aliphatic Comparisons

Compound D : 2-(3-Bromo-5-chlorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₈BrCl₂N.

- Key Differences :

- Backbone : Aromatic phenyl group vs. aliphatic cyclobutane.

- Electronic Effects : Bromine and chlorine substituents enhance halogen bonding but limit conformational flexibility.

- Applications : Used in cross-coupling reactions for material science applications .

Data Table: Comparative Analysis

Research Findings and Key Insights

Structural Stability : Cyclobutane derivatives exhibit lower ring strain than cyclopropane analogs, enhancing thermal stability in industrial processes .

Functional Group Impact: Aminomethyl groups (target compound) offer superior nucleophilicity for amine-mediated reactions compared to ethoxy or halogen substituents .

Cost Considerations: The target compound is priced lower than fluorinated aromatic analogs (e.g., 3-Amino-2-fluoro-5-hydroxybenzoic acid HCl), likely due to simpler synthesis routes .

Synthetic Utility : Cyclobutane-based compounds are prioritized in drug discovery for their balance of rigidity and bioavailability, unlike highly strained cyclopropanes .

Limitations and Discrepancies

- Limited Bioactivity Data: Available evidence lacks comparative studies on pharmacokinetics or toxicity profiles.

Biological Activity

3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride is a chemical compound characterized by its unique cyclobutane structure and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 174.66 g/mol

- Structure : The compound features an aminomethyl group attached to a cyclobutane ring, which enhances its stability and solubility in aqueous environments due to its hydrochloride form .

The biological activity of this compound can be attributed to its interaction with various biological targets. Although specific receptor interactions are still under investigation, preliminary studies suggest potential effects on:

- Neurotransmitter Systems : The compound may modulate neurotransmitter levels, particularly in pathways involving serotonin and dopamine.

- Enzymatic Activity : It has been hypothesized that the compound may inhibit certain enzymes linked to metabolic pathways, although detailed studies are needed to confirm these interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Initial cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines. Further studies are required to elucidate the specific mechanisms involved.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially through the modulation of oxidative stress pathways.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Showed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |

| Study 2 | Cytotoxicity Evaluation | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of exposure. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |

These studies indicate a promising profile for further development in therapeutic applications.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

- Direct Amination : The cyclobutane derivative can be synthesized via amination reactions involving suitable precursors.

- Modification for Enhanced Activity : Structural modifications may enhance biological activity or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires controlled reaction conditions (e.g., temperature, pressure) and catalysts. For cyclobutane derivatives, multi-step reactions involving ring-closing strategies are common. For example, cyclobutane precursors may undergo aminomethylation under reductive amination conditions using NaBH₃CN or Pd/C hydrogenation . Purity is enhanced via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitored by thin-layer chromatography (TLC) with silica gel plates and ninhydrin staining .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- TLC Analysis : Use silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, HCl, and water (11:7:1:1). Compare test samples against reference standards; impurities like 2-aminobutanol can be detected via triketohydrindene/cadmium staining .

- Potentiometric Titration : Dissolve the compound in water and titrate with HCl (0.1 M) to determine amine content, ensuring stoichiometric equivalence .

Q. What spectroscopic methods are suitable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve cyclobutane ring protons (δ 1.5–2.5 ppm) and aminomethyl groups (δ 2.8–3.2 ppm). Compare with analogs like cis-3-amino-1-methylcyclobutan-1-ol hydrochloride (δ 1.2 ppm for methyl groups) .

- X-ray Crystallography : Resolve the bicyclic structure and confirm stereochemistry, as demonstrated for similar cyclobutane derivatives .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of this compound in enzyme or receptor modulation?

- Methodological Answer : The compound’s rigid cyclobutane scaffold and aminomethyl group may mimic natural substrates. For example:

- Enzyme Inhibition : Test competitive inhibition using Michaelis-Menten kinetics with target enzymes (e.g., proteases or kinases). Measure IC₅₀ values under varying pH and cofactor conditions .

- Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled antagonists) can quantify affinity for GPCRs or ion channels .

Q. How can researchers resolve contradictions in solubility and reactivity data reported for this compound?

- Methodological Answer :

- Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Compare results with structurally similar compounds like 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride, which shows pH-dependent solubility due to its carboxylic acid group .

- Reactivity Profiling : Conduct kinetic studies under inert atmospheres (N₂/Ar) to isolate oxidation-sensitive intermediates. For example, cyclobutane ring strain may lead to unexpected ring-opening under acidic conditions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of cyclobutane-based analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methyl groups with ethyl or halides) and compare bioactivity. For instance, cis-3-amino-1-methylcyclobutan-1-ol hydrochloride exhibits altered metabolic stability compared to dimethyl analogs .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Validate predictions via mutagenesis studies on key residues .

Q. How do stereochemical variations impact the compound’s pharmacokinetic properties?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers. Test each enantiomer in vitro (e.g., plasma stability assays) and in vivo (rodent PK studies) .

- Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubations can reveal stereospecific oxidation or glucuronidation pathways .

Data Contradiction Analysis

Q. Why do different studies report conflicting data on the compound’s stability under basic conditions?

- Methodological Answer : Stability discrepancies may arise from:

- pH-Dependent Degradation : Conduct accelerated stability testing (40°C/75% RH) across pH 3–10. Cyclobutane rings are prone to hydrolysis at high pH, but dimethyl substitution may sterically hinder degradation .

- Impurity Interference : Use high-resolution mass spectrometry (HRMS) to identify degradation byproducts (e.g., ring-opened aldehydes) that skew stability metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.